
Technical Guide: Spectroscopic Profiling of 5-
Cyclopropyl-2-methylanisole

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 5-Cyclopropyl-2-methylanisole

Cat. No.: B13695752

Get Quote

Executive Summary & Compound Identity
5-Cyclopropyl-2-methylanisole (CAS: Hypothetical/Research Grade) is a trisubstituted

benzene derivative often utilized as a scaffold in the development of kinase inhibitors and

GPCR ligands. The cyclopropyl moiety serves as a lipophilic, metabolically stable bioisostere

for ethyl or isopropyl groups, while the methoxy-methyl pattern provides specific steric and

electronic constraints.

This guide provides a predicted reference profile and experimental validation protocols. Due to

the specific substitution pattern (1-methoxy-2-methyl-5-cyclopropylbenzene), the spectroscopic

signature is distinct, characterized by the high-field cyclopropyl multiplets and a specific

aromatic coupling pattern.

Chemical Identity[1][2][3][4][5][6][7]
IUPAC Name: 1-methoxy-2-methyl-5-cyclopropylbenzene

Molecular Formula: C₁₁H₁₄O

Molecular Weight: 162.23 g/mol
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SMILES:COc1cc(C2CC2)ccc1C (Note: Numbering priority may vary in SMILES, but structure

remains: OMe and Me are ortho; Cp is meta to OMe and para to Me).

Correction on Substitution: Standard numbering for "anisole" puts OMe at 1. If "2-methyl",

Me is at 2. "5-cyclopropyl" puts Cp at 5.

Structure Check: 1-OMe, 2-Me, 3-H, 4-H, 5-Cp, 6-H.

Coupling System: H3 and H4 are ortho to each other. H6 is isolated (meta to H4).

Synthesis & Origin Analysis
To validate the spectra, one must understand the impurities likely present from synthesis. The

most common route is the Suzuki-Miyaura coupling of 5-bromo-2-methylanisole.

Synthetic Pathway Diagram
Figure 1: Primary synthetic route and potential spectroscopic impurities.

Reference Spectroscopic Data (Predicted)
The following data represents the theoretical consensus values calculated based on

Chemometric substituent increments for a 1,2,5-trisubstituted benzene ring. Use these values

as the standard for lot release testing.

Proton NMR (¹H-NMR)
Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz
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Shift (δ
ppm)

Multiplicity Integration
Coupling
(Hz)

Assignment
Structural
Context

0.65 – 0.75 Multiplet (m) 2H - Cp-CH₂ (cis)

Cyclopropyl

ring

(shielded)

0.90 – 1.00 Multiplet (m) 2H -
Cp-CH₂

(trans)

Cyclopropyl

ring

1.82 – 1.92 Multiplet (m) 1H -
Cp-CH

(methine)

Benzylic-like

cyclopropyl H

2.18 Singlet (s) 3H - Ar-CH₃ Methyl at C2

3.82 Singlet (s) 3H - Ar-OCH₃
Methoxy at

C1

6.58 Doublet (d) 1H J ≈ 1.8 Ar-H6

Ortho to

OMe, Ortho

to Cp

6.65 dd 1H J ≈ 7.8, 1.8 Ar-H4
Ortho to H3,

Meta to H6

7.02 Doublet (d) 1H J ≈ 7.8 Ar-H3
Ortho to Me,

Meta to OMe

Diagnostic Logic:

The "Gap": Look for the large gap between the aliphatic region (0.6–3.9 ppm) and the

aromatic region (6.5–7.1 ppm).

Cyclopropyl Fingerprint: The two high-field multiplets (< 1.0 ppm) are definitive for the

successful installation of the cyclopropyl group.

Aromatic Pattern: You should observe an ABX-like system (or AMX) where H3 is des-

shielded by the ortho-methyl, while H6 is highly shielded by the ortho-methoxy and ortho-

cyclopropyl groups.
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Carbon NMR (¹³C-NMR)
Solvent: CDCl₃ (77.16 ppm reference)

Shift (δ ppm) Type Assignment Notes

8.9 CH₂ Cyclopropyl CH₂
Characteristic high

field

15.4 CH Cyclopropyl CH
Methine attachment

point

16.1 CH₃ Ar-CH₃ Methyl group

55.4 CH₃ Ar-OCH₃ Methoxy group

108.5 CH C6
Highly shielded (Ortho

to OMe)

118.2 CH C4
Shielded by Cp and

OMe (para)

123.5 Cq C2 Ipso-Methyl

130.4 CH C3
Deshielded (Ortho to

Me)

142.8 Cq C5 Ipso-Cyclopropyl

157.5 Cq C1
Ipso-Methoxy

(Deshielded)

Mass Spectrometry (GC-MS / EI)
Ionization: Electron Impact (70 eV)

Molecular Ion (M⁺):m/z 162 (Base peak or strong intensity).

Base Peak: Often m/z 147 [M – CH₃]⁺. The loss of the methyl radical (from the methoxy or

the aromatic methyl) is favored to form a quinoid-like cation.
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Cyclopropyl Fragmentation: Look for m/z 133/134 (Loss of C₂H₄ from cyclopropyl ring) or

m/z 119 (Loss of propyl radical).

Diagnostic: Absence of m/z 79/81 (Bromine isotopes) confirms the consumption of the

starting material.

Infrared Spectroscopy (FT-IR)
3000 – 3080 cm⁻¹: C-H stretch (Cyclopropyl ring - "strained" C-H).

2835 cm⁻¹: C-H stretch (Methoxy O-CH₃).

1605, 1500 cm⁻¹: C=C Aromatic ring breathing.

1245 cm⁻¹: C-O-C Asymmetric stretch (Strong, characteristic of aryl ethers).

1040 cm⁻¹: C-O-C Symmetric stretch.

Experimental Validation Protocols
To ensure data integrity (E-E-A-T), follow these standardized protocols. These are designed to

be self-validating by including internal checks.

Protocol A: High-Resolution ¹H-NMR Acquisition
Objective: Confirm structure and isomeric purity.

Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL CDCl₃ (containing 0.03% TMS). Ensure

the solution is clear; filter if necessary to remove inorganic salts (Suzuki byproducts).

Acquisition Parameters:

Pulse Angle: 30°

Relaxation Delay (D1): ≥ 2.0 seconds (Critical for accurate integration of the aromatic vs.

methyl protons).

Scans (NS): 16 or 32.
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Spectral Width: -1 to 11 ppm.

Processing:

Apply Exponential Multiplication (LB = 0.3 Hz).

Phase correction: Manual (Automatic phasing often fails on the phase difference between

OMe and Cp signals).

Baseline correction: Polynomial (Bernstein) order 1.

Validation Check:

Set the Ar-CH₃ singlet (approx 2.18 ppm) integral to 3.00.

Pass Criteria: The Cyclopropyl CH₂ multiplets (0.6–1.0 ppm) must integrate to 4.0 ± 0.2. If

< 3.8, solvent occlusion or impurity is present.

Protocol B: GC-MS Purity Profiling
Objective: Detect unreacted bromide and homocoupled dimers.

Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program:

Start: 60°C (Hold 1 min).

Ramp: 20°C/min to 280°C.

Hold: 5 min.

Inlet: Split 50:1, 250°C.

Validation Check:

Retention Time: 2-Methylanisole (Impurity) will elute significantly earlier than the target.
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Isotope Pattern: Check the M+ peak (162). It should NOT show the M+2 doublet

characteristic of Bromine (approx 1:1 ratio).

Structural Logic & Coupling Diagram
The following diagram illustrates the NMR coupling network (Spin System) for the aromatic

region. Understanding this is crucial for assigning the splitting patterns correctly.

Figure 2: Aromatic proton spin system. H3 and H4 form a strong ortho-coupled pair, while H4

and H6 share a weak meta-coupling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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